

Unveiling 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Technical Overview

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Compound of Interest

Compound Name:	4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
Cat. No.:	B159617

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its chemical structure, featuring a piperidine ring linked to a substituted nitrophenoxy moiety, presents a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the available information on its discovery, history, and physicochemical properties, alongside a discussion of potential synthetic strategies and areas of biological investigation based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**

Property	Value
CAS Number	138227-67-5
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₃ ·HCl
Molecular Weight	272.73 g/mol
Appearance	Brown solid
Storage Conditions	0-8 °C

Discovery and History

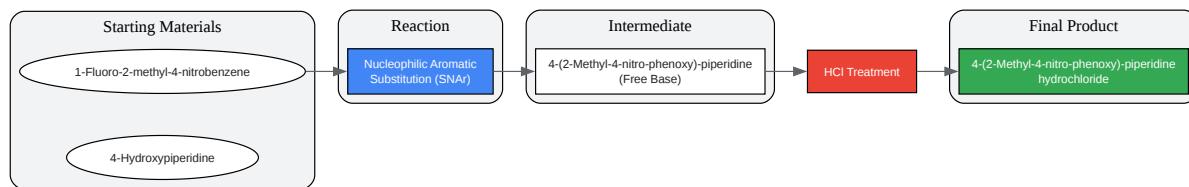
Detailed historical information regarding the specific discovery of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** is not readily available in publicly accessible scientific literature. It is primarily recognized as a research chemical and a building block for the synthesis of other compounds. Its emergence is likely linked to broader research efforts into phenoxy-piperidine derivatives for various therapeutic applications.

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** is not explicitly documented in peer-reviewed journals. However, based on general principles of organic chemistry and published syntheses of analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthesis could involve the nucleophilic aromatic substitution (SNAr) reaction between a suitable piperidine precursor and a substituted nitroaromatic compound. A generalized workflow for such a synthesis is depicted in the following diagram.



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Caption: Proposed synthetic workflow for **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**.

Experimental Protocol (Hypothetical)

- Formation of the Piperidine Alkoxide: To a solution of 4-hydroxypiperidine in an appropriate aprotic solvent (e.g., anhydrous dimethylformamide or tetrahydrofuran), a strong base such as sodium hydride (NaH) would be added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture would be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 4-hydroxypiperidine.
- Nucleophilic Aromatic Substitution: A solution of 1-fluoro-2-methyl-4-nitrobenzene in the same solvent would then be added dropwise to the reaction mixture. The reaction would be allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation of the Free Base: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base of 4-(2-Methyl-4-nitro-phenoxy)-piperidine. Purification could be achieved by column chromatography.

- Formation of the Hydrochloride Salt: The purified free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent would be added dropwise with stirring. The resulting precipitate, **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**, would be collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Biological Activity and Mechanism of Action

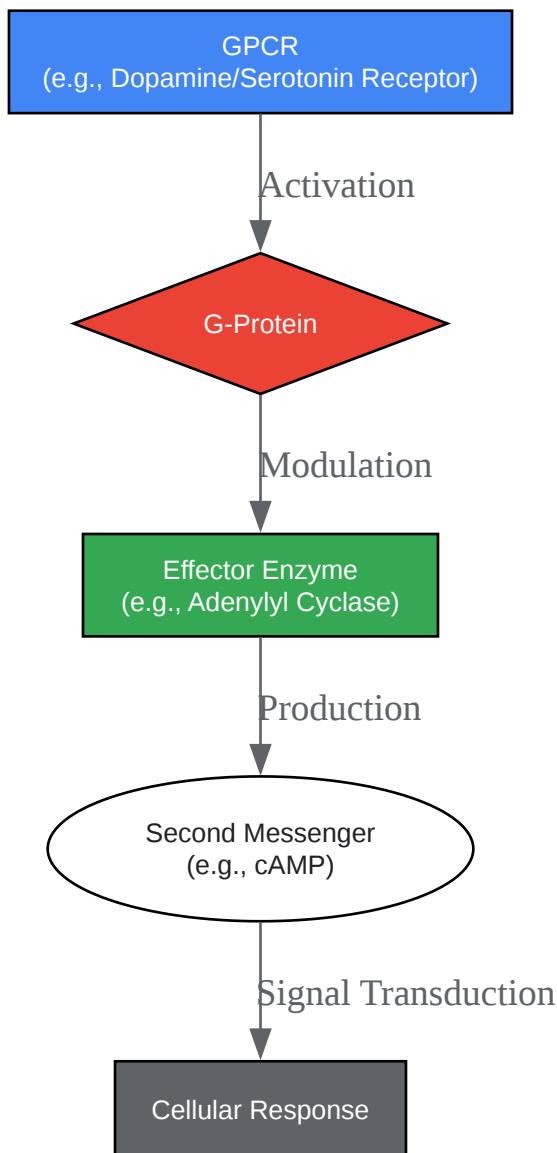
While specific biological data for **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** is not available in the public domain, the structural motifs present in the molecule, namely the phenoxy-piperidine core and the nitroaromatic group, are found in various biologically active compounds. This allows for speculation on its potential pharmacological profile.

Analogues and Their Biological Targets

Research on related phenoxy-piperidine derivatives has shown activity at various central nervous system (CNS) targets. For example, certain analogues have been investigated as ligands for dopamine and serotonin receptors. The piperidine moiety is a common scaffold in many CNS-active drugs.

The presence of the nitro group can influence the electronic properties of the aromatic ring and may be a key feature for interaction with specific biological targets. In medicinal chemistry, nitro groups are sometimes incorporated to modulate activity or can be bioreduced *in vivo* to other functional groups.

A potential, though unconfirmed, signaling pathway that could be modulated by compounds with a phenoxy-piperidine scaffold is the G-protein coupled receptor (GPCR) signaling cascade, given that many dopamine and serotonin receptors belong to this family.



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Caption: Generalized GPCR signaling pathway potentially modulated by phenoxy-piperidine derivatives.

Conclusion and Future Directions

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride serves as a valuable chemical intermediate. While detailed information on its discovery, history, and specific biological activity is currently limited in the public domain, its structural features suggest potential for the development of novel compounds targeting the central nervous system. Further research is warranted to elucidate its pharmacological profile, including its mechanism of action and

potential therapeutic applications. The synthesis of a focused library of analogues and their subsequent biological evaluation would be a logical next step in exploring the potential of this chemical scaffold.

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